methyl {(5Z)-3-(4-chlorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-thioxoimidazolidin-1-yl}acetate
Overview
Description
Methyl {(5Z)-3-(4-chlorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-thioxoimidazolidin-1-yl}acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a chlorophenyl group, a methylfuran moiety, and an imidazolidinone core, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {(5Z)-3-(4-chlorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-thioxoimidazolidin-1-yl}acetate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazolidinone Core: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the use of a chlorophenyl halide in a nucleophilic substitution reaction.
Addition of the Methylfuran Moiety: This can be done through a cross-coupling reaction, such as the Suzuki or Heck reaction, using a methylfuran boronic acid or halide.
Esterification: The final step involves the esterification of the intermediate compound with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl {(5Z)-3-(4-chlorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-thioxoimidazolidin-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl group in the imidazolidinone core can be reduced to form a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of hydroxylated imidazolidinone derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be explored for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism by which methyl {(5Z)-3-(4-chlorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-thioxoimidazolidin-1-yl}acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Methyl {(5Z)-3-(4-bromophenyl)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-thioxoimidazolidin-1-yl}acetate: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Methyl {(5Z)-3-(4-fluorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-thioxoimidazolidin-1-yl}acetate: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
The presence of the chlorophenyl group in methyl {(5Z)-3-(4-chlorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-thioxoimidazolidin-1-yl}acetate may confer unique electronic properties, affecting its reactivity and interactions with biological targets. This makes it distinct from its bromophenyl and fluorophenyl analogs.
Properties
IUPAC Name |
methyl 2-[(5Z)-3-(4-chlorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S/c1-11-3-8-14(25-11)9-15-17(23)21(13-6-4-12(19)5-7-13)18(26)20(15)10-16(22)24-2/h3-9H,10H2,1-2H3/b15-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEGTOYIPIREQH-DHDCSXOGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=S)N2CC(=O)OC)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)N(C(=S)N2CC(=O)OC)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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